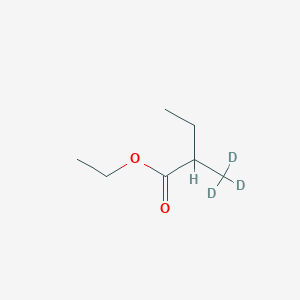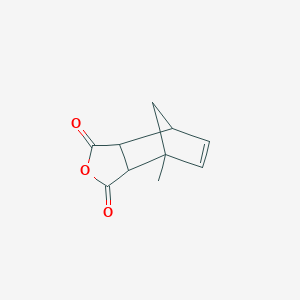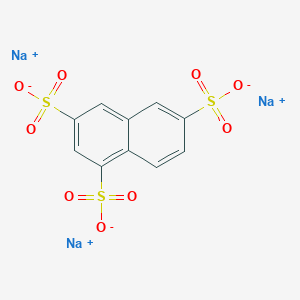
2-Nitro-P-fenilendiamina
Descripción general
Descripción
2-Nitro-P-phenylenediamine (2-NPD) is a synthetic chemical compound that is used in a variety of applications. It is a derivative of the aromatic hydrocarbon benzene and has a nitro group attached to the para position of the benzene ring. 2-NPD is used as a reagent in organic synthesis and is also used in the manufacture of dyes and pharmaceuticals. It is also used in some laboratory experiments as a reagent for the detection of certain enzymes and proteins. 2-NPD is a relatively stable compound and can be stored for long periods of time without significant decomposition.
Aplicaciones Científicas De Investigación
Formulaciones de tinte para el cabello
La 2-Nitro-P-fenilendiamina (2NPPD) se usa comúnmente en tintes, matices y colores para el cabello. Es un componente tanto en productos de coloración capilar semipermanente como permanente debido a su capacidad para producir un color marrón rojizo .
Electropolymerización
El compuesto se utiliza en el proceso de electropolymerización para crear electrodos modificados con poli 2NPPD. Esta aplicación es significativa en el desarrollo de sensores y dispositivos electroquímicos .
Presencia ambiental y exposición humana
Los estudios han demostrado que los derivados de la this compound están presentes en matrices ambientales como el agua potable, lo que tiene implicaciones para la salud humana, incluida la hepatotoxicidad y el metabolismo alterado de los glucolípidos .
Detección y sensorización
Se ha establecido un método de detección de señal dual para la detección visual y luminiscente de P-fenilendiamina (PPD) en tintes para el cabello. Este método utiliza puntos cuánticos de carbono co-dopados con cerio-nitrógeno para su luminiscencia y actividad peroxidasa .
Toxicología y seguridad
La this compound es reconocida por sus posibles efectos tóxicos. Se absorbe rápidamente por la sangre después de la ingestión oral o a través de la piel, y sus metabolitos pueden tener efectos mutagénicos y carcinogénicos en los humanos .
Mecanismo De Acción
Target of Action
2-Nitro-P-phenylenediamine (2NPPD) is primarily used as a cosmetic hair dye intermediate . It is used in permanent hair coloring products, where it produces brown and red shades on the hair . The primary target of 2NPPD is the hair shaft, where it penetrates and reacts with other components to produce the desired color .
Mode of Action
The mode of action of 2NPPD involves a chemical reaction with other components in the hair dye. In the presence of peroxides, primary intermediates and couplers give a colored product formation . During this chemical reaction in hair, it is believed that the origin of Bandrowski’s base occurs, which is a possible carcinogenic and absolute mutagenic product of 2NPPD and H2O2 reaction .
Biochemical Pathways
The exact biochemical pathways affected by 2NPPD are still under investigation . It is known that the compound can lead to potential toxicity in the human body . The pathways of toxicity and mechanism of action are still underway for hair dyes .
Pharmacokinetics
It is known that the compound can penetrate the hair shaft and react with other components to produce the desired color . The impact of these properties on the bioavailability of 2NPPD is currently unknown.
Result of Action
The primary result of 2NPPD’s action is the production of brown and red shades in hair . The compound has been associated with potential toxicity, including carcinogenicity and mutagenicity . More research is needed to fully understand the molecular and cellular effects of 2NPPD’s action.
Action Environment
The action of 2NPPD can be influenced by various environmental factors. For instance, the presence of peroxides is necessary for the compound to react and produce a colored product . Additionally, the pH of the environment can affect the reaction process . More research is needed to fully understand how environmental factors influence 2NPPD’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that it is a primary amino compound, which suggests that it can participate in various biochemical reactions involving amines .
Cellular Effects
Studies have shown that it can be absorbed by experimental animals .
Molecular Mechanism
It is known that it can be absorbed by experimental animals , suggesting that it may interact with biomolecules within the body.
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Nitro-P-phenylenediamine has been observed to be stable under normal conditions . It readily oxidizes in solution, giving reactive intermediates of oxidation dyes .
Dosage Effects in Animal Models
The effects of 2-Nitro-P-phenylenediamine vary with different dosages in animal models. For example, total urinary excretion of radiolabelled 2-Nitro-P-phenylenediamine ranged from 0.02% to 0.55% in monkeys .
Metabolic Pathways
It is known that it can be absorbed by experimental animals , suggesting that it may be metabolized in the body.
Transport and Distribution
It is known that it can be absorbed by experimental animals , suggesting that it may be transported and distributed within the body.
Subcellular Localization
It is known that it can be absorbed by experimental animals , suggesting that it may localize to specific compartments or organelles within cells.
Propiedades
IUPAC Name |
2-nitrobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHNMNGARPCGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2, Array | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18266-52-9 (di-hydrochloride), 68239-83-8 (sulfate[1:1]) | |
| Record name | 2-Nitro-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020957 | |
| Record name | 2-Nitro-1,4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Almost black needles with dark-green luster or black powder. (NTP, 1992), Almost black needles with dark-green luster or black powder; [CAMEO], RED-TO-BROWN CRYSTALLINE POWDER. | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitro-4-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1286 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Slightly sol in water (0.18% w/w); ethanol, polar organic compounds and benzene; soluble in acetone and diethyl ether, Solubility in water, g/100ml: 0.18 | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000056 [mmHg] | |
| Record name | 2-Nitro-4-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1286 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
AVAIL IN JAPAN WITH MIN PURITY OF 99% & CONTAINS NITROAMINOACETANILIDE ISOMERS AS IMPURITIES., 2-Nitro-p-phenylenediamine is available commercially in purities ranging from 95 to 100%, with 4-amino-3-nitroacetanilide as a possible impurity. | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Almost black needles with dark-green luster | |
CAS RN |
5307-14-2, 183870-67-9 | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Benzenediamine, 2-nitro-, labeled with carbon-14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183870-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitro-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1,4-phenylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nitro-1,4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV83F3C01Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
279 °F (NTP, 1992), 140 °C, 137 °C | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-NITRO-P-PHENYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-NITRO-p-PHENYLENEDIAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1542 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Nitro-p-phenylenediamine?
A1: 2-Nitro-p-phenylenediamine has the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol.
Q2: Is there any information available on the spectroscopic data of 2NPPD?
A2: Unfortunately, the provided research papers do not offer detailed spectroscopic data for 2NPPD.
Q3: How stable is 2NPPD under various conditions?
A3: The research papers primarily focus on 2NPPD's biological activity and safety profile. Information regarding its stability under various environmental conditions is limited.
Q4: Are there any known catalytic properties or applications of 2NPPD?
A4: The provided research papers do not discuss any catalytic properties or applications of 2NPPD. Its primary use, as highlighted in the papers, is as a component in hair dyes.
Q5: Has computational chemistry been used to study 2NPPD?
A5: While the provided research papers don't delve into detailed computational studies, one paper mentions the use of octanol/water and skin membrane/water partition coefficients to understand 2NPPD's percutaneous absorption. [] This suggests that computational methods might have been employed to calculate these parameters.
Q6: How do structural modifications of 2NPPD affect its activity?
A6: The provided research papers do not provide a detailed analysis of the structure-activity relationship of 2NPPD and its derivatives.
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 2NPPD?
A7: Research indicates that topically applied 2NPPD is absorbed by experimental animals. [] Studies in rats show that after intraperitoneal administration, 37.4% of the administered 2NPPD was excreted in urine and 54.3% in feces within 24 hours. [] After intravenous administration, 42.2% was excreted in bile within 24 hours. [] Metabolism studies revealed that 2NPPD is metabolized to triaminobenzene and N4-acetyl-2NPPD in both human and rat skin. []
Q8: Are there any cell-based assays or animal models used to study 2NPPD's effects?
A8: Several studies employed animal models, particularly rats and mice, to investigate 2NPPD's toxicological profile. [, , , ] One study utilized a 3-dimensional reconstructed human epidermis model (Keraskin) to evaluate skin irritation and sensitization potential. []
Q9: Is there any information available on resistance mechanisms to 2NPPD?
A9: The provided research papers do not discuss any resistance mechanisms to 2NPPD.
Q10: Is 2NPPD considered a mutagen?
A10: Research indicates that 2NPPD exhibits mutagenic activity in bacterial and mammalian test systems. []
Q11: Does 2NPPD pose any sensitization risks?
A11: Animal data suggest that 2NPPD can be a skin sensitizer. [] While human patch tests with hair dye products containing 2NPPD did not show sensitization, it is still considered a potential human sensitizer in the absence of data on the pure compound. []
Q12: Are there any specific strategies to target 2NPPD to specific tissues?
A12: The provided research papers primarily focus on 2NPPD's use in hair dyes and its toxicological profile. There is no mention of targeted drug delivery strategies for this compound.
Q13: Are there any biomarkers associated with 2NPPD exposure or effects?
A13: The research papers do not discuss specific biomarkers related to 2NPPD exposure or its effects.
Q14: What analytical methods are used to detect and quantify 2NPPD?
A14: High-performance liquid chromatography (HPLC) is a method mentioned for the determination of 2NPPD in hair dyes. [] Thin-layer chromatography (TLC) was also used to separate 2NPPD and its metabolites in urine. []
Q15: What is the environmental fate of 2NPPD?
A15: The research papers do not provide specific details regarding the environmental impact, degradation pathways, or ecotoxicological effects of 2NPPD.
Q16: How are analytical methods for 2NPPD validated?
A16: The research papers do not provide details about the specific validation procedures used for analytical methods related to 2NPPD.
Q17: Can 2NPPD induce an immune response?
A17: The provided research papers do not offer information regarding the immunogenicity or potential immunological responses associated with 2NPPD.
Q18: Does 2NPPD interact with drug transporters or metabolizing enzymes?
A18: The provided research papers do not provide information about interactions between 2NPPD and drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q19: Is there any information on the biodegradability of 2NPPD?
A19: The research papers do not specifically address the biodegradability of 2NPPD.
Q20: Are there safer alternatives to 2NPPD in hair dyes?
A20: While the research papers do not delve into specific alternatives, the potential safety concerns surrounding 2NPPD underscore the need for exploring and developing safer alternatives for hair dyeing formulations.
Q21: What are the key milestones in 2NPPD research?
A21: The provided research papers highlight key milestones in understanding 2NPPD's toxicological profile, particularly its potential carcinogenicity in mice. [, ] The development of in vitro models, such as the reconstructed human epidermis model, represents another significant step in assessing its safety profile. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















